molecular formula C9H7BrO B1343173 7-Bromo-5-methylbenzofuran CAS No. 35700-48-2

7-Bromo-5-methylbenzofuran

Cat. No.: B1343173
CAS No.: 35700-48-2
M. Wt: 211.05 g/mol
InChI Key: TZUMDTURHSPEAY-UHFFFAOYSA-N
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Description

7-Bromo-5-methylbenzofuran is a chemical compound with the molecular formula C9H7BrO.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methylbenzofuran can be achieved through various methods. One common approach involves the bromination of 5-methylbenzofuran. This reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methylbenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., zinc, sodium borohydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products:

    Substitution: 7-Amino-5-methylbenzofuran, 7-Thio-5-methylbenzofuran.

    Oxidation: this compound-2-carboxylic acid, this compound-2-aldehyde.

    Reduction: 5-Methylbenzofuran.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-5-methylbenzofuran depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, preventing substrate access. The bromine and methyl groups can enhance its binding affinity and specificity for particular molecular targets .

Comparison with Similar Compounds

    5-Methylbenzofuran: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    7-Bromo-2-methylbenzofuran: The position of the methyl group is different, which can affect its chemical properties and interactions.

    7-Bromo-5-chlorobenzofuran: Contains a chlorine substituent instead of a methyl group, leading to variations in its chemical behavior and applications.

Uniqueness: 7-Bromo-5-methylbenzofuran is unique due to the specific combination of bromine and methyl substituents on the benzofuran ring. This combination can enhance its biological activity and selectivity for certain targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-bromo-5-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUMDTURHSPEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610505
Record name 7-Bromo-5-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35700-48-2
Record name 7-Bromo-5-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2 L round bottom flask was added PPA (3 g), anhydrous chlorobenzene (1.0 L) and the mixture was brought to reflux followed by the slow addition of 2-bromo-1-(2,2-dimethyoxy-ethoxy)-4-methyl benzene (22.9 g, 83.3 mmol) in chlorobenzene (200 ml) by addition funnel over a 2 h period. The reaction was then cooled and passed through a silica plug (washed with chlorobenzene) and concentrated to a mixture of product plus 4-iodo-2-methylphenol. Column chromatography (10% EtOAc/hexane) afforded 11.54 g (66%) of product as a clear oil: 1H NMR (300 MHz, DMSO-d6): δ 2.40 (3H, s), 7.02 (1H, d, J=2.2 Hz), 7.39 (1H, s), 7.45 (1H, s), 8.07 (1H, d, J=2.2 Hz).
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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